2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride
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Overview
Description
2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Scientific Research Applications
2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
Target of Action
The primary target of 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride is carbon dioxide (CO2) . This compound is part of a class of materials known as amino acid ionic liquids , which have been reported to efficiently and reversibly capture CO2 .
Mode of Action
The compound interacts with its target, CO2, through a process known as CO2 capture . Initially, CO2 is captured in a carbamate form by the amine-functionalized anions of these salts . As additional co2 is added, the carbamate releases the covalently bound co2, and the co2 remaining in solution shifts in form to an equilibrium mixture of carbonate and bicarbonate .
Pharmacokinetics
It’s worth noting that the compound’s interaction with co2 is significantly impacted by the presence of water .
Result of Action
The result of the compound’s action is the reversible capture of CO2 . This process is crucial for industries that aim to reduce their CO2 emissions, as well as for natural gas sweetening purposes .
Action Environment
The action of this compound is greatly influenced by environmental factors, particularly the presence of water . In the presence of water and excess CO2, the amino acid effectively becomes a bystander to the CO2 capture process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride typically involves the reaction of 1H-imidazole-4-carboxylic acid with 1-aminopropane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
1-(3-aminopropyl)imidazole: A related compound with similar structural features and applications.
1-aminopropyl-3-methylimidazolium bromide: Another imidazole derivative with distinct properties and uses.
Uniqueness
2-(1-aminopropyl)-1H-imidazole-4-carboxylic acid dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(1-aminopropyl)-1H-imidazole-5-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-2-4(8)6-9-3-5(10-6)7(11)12;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRHAYBPOAHKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(N1)C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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